B1578717 Beta-Amyloid (4-40)

Beta-Amyloid (4-40)

Numéro de catalogue: B1578717
Poids moléculaire: 4014.6
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Beta-Amyloid (4-40) is a useful research compound. Molecular weight is 4014.6. The purity is usually 95%.
BenchChem offers high-quality Beta-Amyloid (4-40) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Beta-Amyloid (4-40) including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Diagnostic Accuracy of Plasma Aβ42/Aβ40

Correlation with Amyloid PET Status: Plasma Aβ42/Aβ40 ratio demonstrates a strong correlation with amyloid PET status, indicating its potential for diagnosing brain amyloidosis . A study showed that plasma Aβ42/Aβ40 had a high correspondence with amyloid PET status, with an area under the receiver operating characteristic curve (AUC) of 0.88 (95% CI 0.82–0.93) .

Combination with Age and APOE ε4 Status: Combining plasma Aβ42/Aβ40 with age and APOE ε4 status further improves diagnostic accuracy. The combination of these factors showed a very high correspondence with amyloid PET, achieving an AUC of 0.94 (95% CI 0.90–0.97) .

Prediction of Amyloid PET Conversion: Individuals with a negative amyloid PET scan at baseline but a positive plasma Aβ42/Aβ40 (specifically, <0.1218) have a significantly higher risk of converting to amyloid PET-positive compared to those with a negative plasma Aβ42/Aβ40 . The study showed a 15-fold greater risk of conversion (p = 0.01), highlighting the predictive value of plasma Aβ42/Aβ40 in identifying individuals at risk of developing brain amyloidosis .

Prediction of Cognitive Decline and Dementia

Early Identification of AD Risk: Plasma Aβ42/Aβ40 ratio is valuable in identifying individuals at risk of developing AD in large population screening strategies . Lower TP42/40 ratios at baseline significantly increase the risk of progression to dementia .

Association with Cognitive Decline: Lower AβX-42/X-40 ratios were associated with negative PACC5 slopes, suggesting cognitive decline .

Comparison of Measurement Methods

Mass Spectrometry vs. Immunoassays: Plasma Aβ42/40 quantification using mass spectrometry-based methods demonstrates better discriminative accuracy than immunoassays in identifying individuals with abnormal intracerebral Aβ status .

Role of Aβ42 and Aβ40 in Amyloid Fibril Formation

Aβ42 and Aβ40 form mixed fibrils in an interlaced manner, which suggests some unrecognized mechanisms may contribute to the preferential deposition of Aβ42 in AD brains .

Utility in Clinical Trials

Plasma Aβ42/Aβ40 can be used in prevention trials to screen for individuals likely to be amyloid PET-positive and at risk for Alzheimer's disease dementia . A blood-based biomarker enables more rapid and inexpensive screening of potential participants, which is particularly valuable for prevention trials where rates of negative amyloid PET scans are approximately 70% .

Data Table: Diagnostic and Predictive Value of Plasma Aβ42/Aβ40

FeatureAβ42/Aβ40 Measurement MethodAUCSensitivitySpecificityFindings
Amyloid PET StatusIPMS0.88N/AN/AHigh correspondence with amyloid PET status
Amyloid PET Status (w/age and APOE ε4)IPMS0.94N/AN/AVery high correspondence with amyloid PET status
Conversion to Amyloid PET-positiveIPMSN/AN/AN/A15-fold greater risk of conversion for individuals with positive plasma Aβ42/Aβ40 and negative amyloid PET at baseline (p = 0.01)
Prediction of APIP-IA0.810.790.74Significant correlation between AßX-42/X-40 in plasma and CSF
Cognitive DeclineIP-IAN/AN/AN/ALower AβX-42/X-40 ratios associated with negative PACC5 slopes

Abbreviations: IPMS = Immunoprecipitation mass spectrometry, IP-IA = Immunoprecipitation-immunoassay

Case Studies

While specific, detailed case studies were not available within the search results, the following points summarize the application of Aβ42/Aβ40 in potential case scenarios:

  • Screening for Clinical Trials: Cognitively normal individuals are screened using plasma Aβ42/Aβ40. Those with a positive result (indicating potential brain amyloidosis) are further evaluated with amyloid PET scans to confirm eligibility for AD prevention trials .
  • Early Detection in MCI Patients: Patients with amnestic mild cognitive impairment (a-MCI) undergo plasma Aβ42/Aβ40 testing. Lower ratios identify those with a higher risk of progressing to AD, allowing for early intervention and monitoring .
  • Longitudinal Cognitive Assessment: Individuals with subjective cognitive decline are monitored using plasma Aβ42/Aβ40 measurements. Declining Aβ42/Aβ40 ratios over time correlate with cognitive decline, prompting further diagnostic evaluations and personalized management strategies .

Analyse Des Réactions Chimiques

Oligomerization and Fibrillation

The aggregation of Aβ(1-40) involves several key chemical reactions:

  • Oligomerization : Aβ(1-40) can form oligomers, which are small aggregates that may be toxic to neurons. Research has shown that Aβ(1-40) oligomerizes differently compared to its variant Aβ(1-42), with distinct morphological characteristics and aggregation kinetics .

  • Fibril Formation : Over time, these oligomers can further aggregate to form fibrils. The process typically involves a lag phase followed by rapid elongation, where the peptide adopts a β-sheet conformation, leading to stable fibril structures .

Factors Influencing Aggregation

Several factors influence the aggregation kinetics and pathways of Aβ(1-40):

  • pH Levels : The conformation of Aβ(1-40) is sensitive to pH changes. At lower pH levels, the peptide exhibits a helical structure, while at higher pH, it tends to unfold into a random coil before aggregating into β-sheets .

  • Metal Ions : The presence of metal ions such as zinc (Zn²⁺) can significantly affect the aggregation process. Zn²⁺ has been shown to retard fibrillation by forming complexes with Aβ(1-40), altering its aggregation pathway .

Structural Changes During Aggregation

The structural transitions that Aβ(1-40) undergoes during aggregation are crucial for understanding its behavior:

  • Initial Conformation : In aqueous environments, Aβ(1-40) is primarily unstructured but can adopt α-helical conformations when interacting with membranes .

  • Transition to β-Sheet : As aggregation progresses, Aβ(1-40) transitions from an unstructured state to a β-sheet-rich structure, which is essential for fibril formation. This transition is evidenced by circular dichroism spectroscopy showing increased β-sheet content over time .

Kinetic Parameters of Aggregation

A study investigated the kinetic parameters of Aβ(1-40) aggregation in the presence of inhibitors:

Kinetic ParameterWithout InhibitorWith Compound 18With Compound 21
knk_n
(s⁻¹)3.09×1053.09\times 10^{-5}
1.45×1061.45\times 10^{-6}
1.41×1051.41\times 10^{-5}
kek_e
(M⁻¹ s⁻¹)486.9299.5338.8
t0t_0
(s)5351855995
t1/2t_{1/2}
(s)98925701710
% Inhibition0.041.016.7

These findings illustrate how different compounds can significantly alter the aggregation kinetics of Aβ(1-40), highlighting potential therapeutic avenues .

Morphological Characterization

The morphological characteristics of aggregated Aβ(1-40) vary significantly based on its preparation conditions:

  • Non-cross-linked samples exhibit amorphous structures with small granules.

  • Cross-linking leads to more defined structures, such as chains of spheroidal aggregates that can further evolve into fibrillar forms over time .

Propriétés

Poids moléculaire

4014.6

Séquence

FRHDSGYEVHHQKLVFFAEDVGSNKGAIIGLMVGGVV

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.